D-Ribose-d-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C₅H₉DO₅ |

|---|---|

Molecular Weight |

151.14 |

Synonyms |

Ribose-4-d; D-(-)-Ribose-4-d |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of D-Ribose-d-3

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, a deuterated form of D-Ribose. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize stable isotope-labeled compounds. This compound serves as a valuable tool in metabolic studies and as an internal standard for mass spectrometry-based quantification.[1]

Chemical Structure

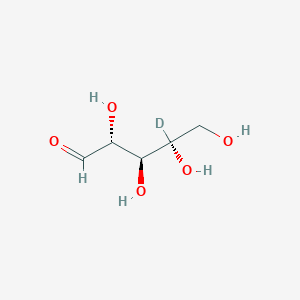

D-Ribose is a pentose sugar, meaning it is a monosaccharide with five carbon atoms.[2] In its open-chain form, it possesses an aldehyde functional group, classifying it as an aldopentose.[2][3] The "D-" designation refers to the stereochemistry at the chiral carbon furthest from the aldehyde group (C4), where the hydroxyl group is on the right side in a Fischer projection.[3] this compound is isotopically labeled with deuterium. Based on the IUPAC name for a related compound, D-Ribose-d, the deuterium atom is typically at the C1 position.[4]

In solution, D-Ribose exists in an equilibrium between its linear aldehyde form and four cyclic hemiacetal forms: α-D-ribofuranose, β-D-ribofuranose, α-D-ribopyranose, and β-D-ribopyranose.[3] At room temperature, the pyranose forms are predominant (approximately 76%), followed by the furanose forms (24%), with only a very small fraction (about 0.1%) existing as the linear aldehyde.[3]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of D-Ribose. The properties of this compound are expected to be very similar to its non-deuterated counterpart, with the exception of molecular weight and mass.

| Property | Value | Reference |

| IUPAC Name | (2R,3R,4R)-1-deuterio-2,3,4,5-tetrahydroxypentan-1-one | [4] |

| CAS Number | 478506-02-4 (for this compound)[1]; 50-69-1 (for D-Ribose) | [5][6] |

| Molecular Formula | C₅H₉DO₅ | |

| Molecular Weight | 151.14 g/mol | [4] |

| Exact Mass | 151.05910016 Da | [4] |

| Appearance | White to light beige or slightly yellow crystalline powder | [2][5][7] |

| Melting Point | 88-92 °C | [5][8] |

| Boiling Point | 191.65 °C (rough estimate) | [5][8] |

| Solubility | Soluble in water (0.1 g/mL); insoluble in ether.[5][7][8] | |

| Optical Rotation [α] | -20.8° (c=4, H₂O) | [5][8] |

| pKa | 12.46 ± 0.20 (Predicted) | [5][8] |

Experimental Protocols

Purification by Crystallization

A common method for the purification of D-Ribose involves crystallization from an aqueous ethanol solution.

Methodology:

-

Dissolve the crude D-Ribose in a minimal amount of hot 80% aqueous ethanol.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cooling may be employed to maximize the yield of crystals.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold 80% ethanol.

-

Dry the purified crystals under vacuum at 60 °C over a desiccant such as phosphorus pentoxide (P₂O₅).

-

Store the dried product in a vacuum desiccator to prevent moisture absorption, as D-Ribose is hygroscopic.[5][8]

Structural Analysis by ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique to analyze the equilibrium of D-Ribose anomers in solution.

Methodology:

-

Prepare a sample of D-Ribose in deuterium oxide (D₂O).

-

Acquire the ¹H NMR spectrum at a controlled temperature (e.g., 44 °C).

-

Analyze the spectrum to identify the signals corresponding to the anomeric protons (H-1) of the different cyclic forms.

-

Integrate the signals to determine the relative proportions of each anomer.

Reported Data in D₂O at 44 °C:

-

α-pyranose: ~17%

-

β-pyranose: ~59%

-

α-furanose: ~9% (Anomeric proton at 5.34 ppm, J = 3.0 Hz)

-

β-furanose: ~15% (Anomeric proton at 5.31 ppm, J = 1.7 Hz)[5][8]

Biochemical Pathways and Significance

D-Ribose is a central molecule in cellular metabolism, primarily synthesized via the Pentose Phosphate Pathway (PPP) from glucose.[9] Its phosphorylated form, ribose-5-phosphate (R-5-P), is a crucial precursor for the synthesis of vital biomolecules, including:

-

Adenosine Triphosphate (ATP): The primary energy currency of the cell.[2][9]

-

Ribonucleic Acid (RNA): Essential for gene expression and protein synthesis.[2][3]

-

Coenzymes: Such as Nicotinamide Adenine Dinucleotide (NAD), Flavin Adenine Dinucleotide (FAD), and their phosphorylated forms, which are critical for redox reactions in metabolism.[3]

Exogenously supplied D-Ribose can be taken up by cells and phosphorylated by the enzyme ribokinase to form ribose-5-phosphate. This process can bypass the initial, rate-limiting steps of the PPP, thereby directly fueling the pathways that produce ATP and nucleotides.[9][10] This is particularly relevant in conditions of cellular stress or mitochondrial dysfunction where endogenous energy production may be compromised.[10][11]

Intracellular Metabolism of D-Ribose

The following diagram illustrates the metabolic fate of both endogenous and exogenous D-Ribose.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. codeage.com [codeage.com]

- 3. Ribose - Wikipedia [en.wikipedia.org]

- 4. D-Ribose-d | C5H10O5 | CID 131868747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. D-Ribose | 50-69-1 [chemicalbook.com]

- 6. D-Ribose | C5H10O5 | CID 10975657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. D-Ribose CAS#: 50-69-1 [m.chemicalbook.com]

- 9. D-ribose metabolic disorder and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Biosynthesis of Deuterated D-Ribose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for producing deuterated D-Ribose, a critical tool in various scientific disciplines, including drug development and structural biology. We will delve into both chemical and biological synthesis routes, presenting detailed experimental protocols, quantitative data for comparison, and visual representations of the key pathways and workflows.

Introduction

Deuterium-labeled compounds, particularly carbohydrates like D-Ribose, are invaluable in research. The substitution of hydrogen with its heavier, stable isotope, deuterium, provides a non-radioactive probe to trace metabolic pathways, elucidate reaction mechanisms, and enhance the pharmacokinetic profiles of drugs. This guide aims to equip researchers with the necessary knowledge to synthesize and utilize deuterated D-Ribose effectively.

Chemical Synthesis of Deuterated D-Ribose

The primary chemical method for introducing deuterium into D-Ribose is through catalytic hydrogen-deuterium (H-D) exchange. This technique offers a direct and efficient way to label the sugar molecule.

Heterogeneous Ru/C-Catalyzed H-D Exchange

A prominent method for the deuteration of sugars involves the use of a heterogeneous Ruthenium-on-carbon (Ru/C) catalyst in the presence of deuterium oxide (D₂O) under a hydrogen atmosphere. This method is noted for its high chemo- and stereoselectivity, selectively targeting carbons adjacent to free hydroxyl groups.

Experimental Protocol: Ru/C-Catalyzed H-D Exchange of D-Ribose

-

Materials: D-Ribose, 5% Ruthenium on activated carbon (Ru/C), Deuterium oxide (D₂O, 99.9 atom % D), Hydrogen gas (H₂).

-

Procedure:

-

In a high-pressure reaction vessel, dissolve D-Ribose in D₂O.

-

Add the 5% Ru/C catalyst to the solution. The catalyst loading is typically in the range of 5-10 mol% relative to the substrate.

-

Seal the vessel and purge with hydrogen gas several times to remove air.

-

Pressurize the vessel with hydrogen gas. The pressure can vary, but pressures around 1-5 atm are commonly used.

-

Heat the reaction mixture with stirring. The reaction temperature is a critical parameter and can be optimized, typically ranging from 80°C to 150°C.

-

The reaction time can vary from several hours to days, depending on the desired level of deuteration. Monitor the reaction progress by taking aliquots and analyzing them by mass spectrometry or NMR.

-

After the reaction is complete, cool the vessel to room temperature and carefully release the hydrogen pressure.

-

Filter the reaction mixture to remove the Ru/C catalyst.

-

Lyophilize the filtrate to remove the D₂O and obtain the deuterated D-Ribose product.

-

-

Purification: The crude deuterated D-Ribose can be further purified by recrystallization or chromatography if necessary.

Logical Workflow for Ru/C-Catalyzed Deuteration

Biosynthesis of Deuterated D-Ribose

The primary biosynthetic route for D-Ribose production in organisms is the Pentose Phosphate Pathway (PPP). By providing a deuterated carbon source, such as deuterated glucose, microorganisms can be engineered to produce deuterated D-Ribose.

Microbial Fermentation using Deuterated Glucose

Microorganisms, particularly strains of Bacillus subtilis with a deficient transketolase enzyme, are effective producers of D-Ribose. When these strains are cultured in a medium containing deuterated glucose, the deuterium is incorporated into the ribose molecule via the PPP.

Experimental Protocol: Biosynthetic Production of Deuterated D-Ribose

-

Microorganism: A transketolase-deficient strain of Bacillus subtilis.

-

Culture Medium: A suitable fermentation medium containing a deuterated carbon source (e.g., [6,6'-²H₂]glucose or fully deuterated glucose), nitrogen source, minerals, and growth factors.

-

Procedure:

-

Prepare the fermentation medium with the deuterated glucose as the primary carbon source.

-

Inoculate the medium with a pre-culture of the transketolase-deficient Bacillus subtilis strain.

-

Incubate the culture under controlled conditions of temperature, pH, and aeration. Optimal conditions will vary depending on the specific strain.

-

Monitor the fermentation process by measuring cell growth (optical density) and the concentration of D-Ribose in the culture broth using methods like HPLC.

-

Once the maximum D-Ribose concentration is reached, harvest the fermentation broth.

-

-

Isolation and Purification:

-

Centrifuge the fermentation broth to remove the bacterial cells.

-

The supernatant, containing the deuterated D-Ribose, can be purified using a combination of techniques:

-

Membrane filtration: To remove larger impurities.

-

Ion-exchange chromatography: To remove charged molecules.

-

Gel chromatography: For final purification and separation of D-Ribose from other sugars and byproducts.

-

-

The purified deuterated D-Ribose solution can be concentrated and lyophilized to obtain the solid product.

-

Biosynthetic Pathway: Pentose Phosphate Pathway

Enzymatic Synthesis of Deuterated Ribonucleotides

Once deuterated D-Ribose is obtained, it can be enzymatically converted into valuable deuterated ribonucleotides (ATP, GTP, CTP, UTP). This is often a more efficient and specific method than complete chemical synthesis. A detailed protocol has been described for a one-pot enzymatic synthesis.[1]

Experimental Workflow: Enzymatic Synthesis of Deuterated Nucleotides

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of deuterated D-Ribose and its conversion to nucleotides.

Table 1: Yields of Enzymatic Synthesis of Deuterated Nucleotides from Deuterated D-Ribose

| Nucleotide | Yield Range (%) | Typical Reaction Time (hours) |

| ATP | 85 - 96 | 5 - 15 |

| GTP | 61 - 76 | 20 - 24 |

| UTP | 54 - 86 | 12 - 24 |

| CTP | 95 - 99 | 5 - 10 |

| Data sourced from a detailed protocol for one-pot enzymatic synthesis.[1] |

Table 2: Deuterium Incorporation Efficiency

| Method | Position of Deuteration | Isotopic Purity (%) | Notes |

| Enzymatic Synthesis (from deuterated ribose) | Specific (1'-, 2'-, 3'-, 4'-, or 5,5'-) | > 98 | Starting from commercially available specifically deuterated ribose.[1] |

| Chemical Synthesis (Ru/C catalyzed) | C-H adjacent to -OH | High (specific values depend on conditions) | Requires optimization of reaction time and temperature. |

| Biosynthesis (from deuterated glucose) | Multiple positions | Variable | Depends on the deuteration pattern of the glucose precursor and metabolic scrambling. |

Analysis of Deuterium Incorporation

The extent and position of deuterium incorporation are crucial parameters. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this analysis.

-

Mass Spectrometry: GC-MS or LC-MS can be used to determine the overall deuterium incorporation by analyzing the mass shift of the molecular ion or specific fragments.

-

NMR Spectroscopy: ¹H NMR can show the disappearance of signals at specific positions, while ²H NMR directly detects the deuterium atoms.

Conclusion

This guide has provided a detailed overview of the key methods for synthesizing and biosynthesizing deuterated D-Ribose. The choice between chemical and biological methods will depend on the desired labeling pattern, scale of production, and available resources. The enzymatic conversion of deuterated D-Ribose into nucleotides offers a highly efficient route to valuable labeled biomolecules. The provided protocols and data serve as a foundation for researchers to produce and utilize these powerful tools in their scientific endeavors.

References

The Application of Deuterated D-Ribose in Biological Systems: A Technical Guide

A Note on the Natural Abundance of D-Ribose-d-3: It is important to clarify that this compound, a specific isotopologue of D-Ribose with a deuterium atom at the third carbon position, is not found in significant natural abundance in biological systems. The natural abundance of deuterium (²H) is approximately 0.015%, and its incorporation into biomolecules like D-Ribose from body water is stochastic.[1][2] Consequently, the existence of a specific this compound molecule is exceedingly rare and not a subject of dedicated study for its natural prevalence. Instead, the scientific literature focuses on the synthesis and application of specifically deuterated D-Ribose isotopologues as powerful tools for tracing metabolic pathways and elucidating molecular structures. This guide will provide an in-depth overview of the synthesis, application, and analysis of deuterated D-Ribose in biological research.

D-Ribose is a fundamental pentose sugar that serves as a critical component of nucleic acids (RNA), coenzymes (e.g., ATP, NADH), and the pentose phosphate pathway (PPP).[3][4] The selective replacement of hydrogen with deuterium in the D-Ribose molecule provides a stable, non-radioactive isotopic label. This labeling enables researchers to track the metabolic fate of D-Ribose and its derivatives through complex biochemical networks, offering insights into cellular metabolism and physiology.

Quantitative Data from Deuterated D-Ribose Tracing Studies

The use of deuterated D-Ribose, often in conjunction with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, allows for the precise quantification of its incorporation into various metabolites. This data is invaluable for determining metabolic fluxes and pathway activities under different physiological and pathological conditions.

| Metabolite | Isotopic Enrichment (%) | Biological System | Experimental Condition | Analytical Method | Reference |

| ATP (Ribose moiety) | >69% (from ¹³C₆-glucose, a proxy for labeled ribose incorporation) | A549 lung cancer cells | 24h labeling with ¹³C₆-glucose | FTICR-MS | [5] |

| DNA (Deoxyribose moiety) | Variable, dependent on D₂O concentration | Bacterial isolate | Labeling with 30% D₂O | Nanopore Sequencing | [6] |

| Alanine | Variable, reflects protein turnover | In vivo (human/rat) | D₂O administration | GC-MS, EA-IRMS | [7] |

| Plant Cellulose | Variable, reflects metabolic water | Plants | Natural abundance variations | Isotope Ratio MS | [8] |

Key Experimental Protocols

Enzymatic Synthesis of Specifically Deuterated Ribonucleoside Triphosphates (NTPs)

This protocol outlines the synthesis of NTPs with deuterium incorporated at a specific position on the ribose ring, which is crucial for structural biology studies.[9]

Materials:

-

Specifically deuterated D-Ribose (e.g., D-[3-²H]ribose)

-

ATP

-

Ribokinase

-

PRPP synthetase

-

Pyruvate kinase

-

Phosphoenolpyruvate (PEP)

-

Appropriate buffers and salts

Methodology:

-

Phosphorylation: The specifically deuterated D-Ribose is first phosphorylated by ribokinase using ATP to produce deuterated ribose-5-phosphate (R-5-P).

-

Pyrophosphorylation: The resulting deuterated R-5-P is then pyrophosphorylated in a reaction catalyzed by PRPP synthetase to yield deuterated phosphoribosyl pyrophosphate (PRPP). An ATP regeneration system consisting of pyruvate kinase and PEP is included to replenish the ATP consumed in this step.

-

NTP Synthesis: The deuterated PRPP serves as the precursor for the synthesis of the corresponding deuterated NTPs (ATP, GTP, CTP, UTP) through established enzymatic pathways. For instance, UTP can be converted to CTP by CTP synthetase.

Quantification of Poly(ADP-Ribose) (PAR) by Isotope Dilution Mass Spectrometry

This method allows for the sensitive and accurate quantification of PAR, a polymer of ADP-ribose, in biological samples.[10]

Materials:

-

Biological samples (cell lines, tissues)

-

Isotope-labeled internal standard (e.g., ¹⁵N₅-ADP-ribose)

-

Enzymes for PAR digestion (e.g., phosphodiesterases)

-

Solid-phase extraction (SPE) cartridges for purification

-

UPLC-MS/MS system

Methodology:

-

Sample Preparation: Biological samples are lysed, and proteins are precipitated.

-

Internal Standard Spiking: A known amount of the isotope-labeled internal standard is added to each sample.

-

Enzymatic Digestion: The PAR polymers are enzymatically digested to their constituent monomers (ADP-ribose).

-

Purification: The resulting ADP-ribose is purified using SPE.

-

LC-MS/MS Analysis: The purified sample is analyzed by UPLC-MS/MS. The ratio of the signal from the endogenous ADP-ribose to the signal from the isotope-labeled internal standard is used to calculate the absolute amount of PAR in the original sample.

Visualizations of Pathways and Workflows

D-Ribose Metabolism and Deuterium Incorporation

The following diagram illustrates the central role of D-Ribose in metabolism and how deuterated D-Ribose can be used to trace its flow through the pentose phosphate pathway and into nucleotide synthesis.

Caption: Metabolic fate of deuterated D-Ribose.

Experimental Workflow for Stable Isotope Probing (SIP)

This diagram outlines the general workflow for a stable isotope probing experiment using a deuterated substrate like D-Ribose to identify active microbes in a sample.[6]

Caption: Workflow for DNA-based Stable Isotope Probing.

Logical Relationship in Isotope Dilution Mass Spectrometry

This diagram illustrates the principle behind isotope dilution mass spectrometry for absolute quantification.

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

- 1. Slight Deuterium Enrichment in Water Acts as an Antioxidant: Is Deuterium a Cell Growth Regulator? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Ribose - Wikipedia [en.wikipedia.org]

- 4. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High information throughput analysis of nucleotides and their isotopically enriched isotopologues by direct-infusion FTICR-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nanopore sequencing enables novel detection of deuterium incorporation in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 9. scienceopen.com [scienceopen.com]

- 10. Quantitation of Poly(ADP-Ribose) by Isotope Dilution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Ribose-d-3 Metabolic Pathways and Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-ribose, a naturally occurring five-carbon monosaccharide, is a fundamental building block for numerous essential biomolecules, including ribonucleic acid (RNA), adenosine triphosphate (ATP), and other nucleotides.[1][2] Its metabolism is intrinsically linked to cellular energy production and biosynthetic processes. This technical guide provides a detailed overview of the metabolic pathways involving D-ribose, with a particular focus on its intermediates, relevant quantitative data, experimental methodologies, and associated signaling pathways. The metabolic fate of D-ribose-d-3, a deuterated isotopologue of D-ribose, is expected to follow the same pathways as its unlabeled counterpart, making it a valuable tracer in metabolic studies.

Core Metabolic Pathways of D-Ribose

The central pathway for D-ribose metabolism is the Pentose Phosphate Pathway (PPP), a crucial branch of glucose metabolism.[1][3] The PPP is divided into two main phases: the oxidative and non-oxidative branches. Additionally, exogenous D-ribose can be directly phosphorylated and enter cellular metabolic pools.

The Pentose Phosphate Pathway (PPP)

The PPP runs parallel to glycolysis and is responsible for producing NADPH, a key reductant in anabolic reactions and antioxidant defense, and the precursors for nucleotide biosynthesis.[3][4]

1. Oxidative Phase:

This phase is characterized by the irreversible oxidation of glucose-6-phosphate (G6P) to generate NADPH and ribulose-5-phosphate. The key reactions are:

-

Glucose-6-phosphate dehydrogenase (G6PD) , the rate-limiting enzyme, oxidizes G6P to 6-phosphoglucono-δ-lactone, producing one molecule of NADPH.[4][5]

-

6-Phosphogluconolactonase hydrolyzes 6-phosphoglucono-δ-lactone to 6-phosphogluconate.

-

6-Phosphogluconate dehydrogenase catalyzes the oxidative decarboxylation of 6-phosphogluconate to yield ribulose-5-phosphate and a second molecule of NADPH.[3]

2. Non-Oxidative Phase:

This phase consists of a series of reversible sugar-phosphate interconversions.[3][6] Its primary functions are to:

-

Convert ribulose-5-phosphate into ribose-5-phosphate (R5P) for nucleotide and nucleic acid synthesis.

-

Recycle excess pentose phosphates back into glycolytic intermediates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate.

The key enzymes in this phase are:

-

Ribose-5-phosphate isomerase: Converts ribulose-5-phosphate to ribose-5-phosphate.[4][6]

-

Ribulose-5-phosphate 3-epimerase: Converts ribulose-5-phosphate to xylulose-5-phosphate.[4]

-

Transketolase and Transaldolase: These enzymes catalyze the transfer of two- and three-carbon units, respectively, between sugar phosphates, allowing for the interconversion of pentoses, hexoses, and trioses.[4][7]

Metabolism of Exogenous D-Ribose

Externally supplied D-ribose can bypass the oxidative phase of the PPP.[1][8] It is transported into the cell and directly phosphorylated by the enzyme ribokinase to form D-ribose-5-phosphate (R5P), consuming one molecule of ATP.[1][9] This R5P can then enter the non-oxidative PPP or be converted to phosphoribosyl pyrophosphate (PRPP) by PRPP synthetase , a crucial precursor for the de novo and salvage pathways of nucleotide synthesis.[9][10]

Key Metabolic Intermediates

The metabolism of D-ribose involves several critical intermediates:

-

Glucose-6-Phosphate (G6P): The starting point of the oxidative PPP.

-

6-Phosphoglucono-δ-lactone and 6-Phosphogluconate: Intermediates of the oxidative PPP.

-

Ribulose-5-Phosphate: The product of the oxidative PPP and the precursor for R5P and xylulose-5-phosphate.

-

Ribose-5-Phosphate (R5P): A direct precursor for nucleotide synthesis and an intermediate of the non-oxidative PPP.[4]

-

Xylulose-5-Phosphate, Sedoheptulose-7-Phosphate, Erythrose-4-Phosphate: Intermediates of the non-oxidative PPP involved in carbon shuffling reactions.

-

Fructose-6-Phosphate and Glyceraldehyde-3-Phosphate: Glycolytic intermediates that can be produced from or converted into pentose phosphates.

-

Phosphoribosyl Pyrophosphate (PRPP): Synthesized from R5P and ATP, it is a key molecule for the synthesis of purines, pyrimidines, and the amino acids histidine and tryptophan.[11]

Quantitative Data on D-Ribose Metabolism

The following tables summarize available quantitative data on D-ribose metabolism.

| Parameter | Value | Species/Conditions | Reference |

| Plasma D-Ribose | 0.02 to 0.1 mM | Healthy adults | [1] |

| D-Ribose Absorption | 87.8% to 99.8% | Human, intestinal tract | [1] |

| Urinary Excretion | 18% to 37.5% of administered dose | Human | [1] |

| Adverse Effect Threshold | 10 grams/day | Adult individuals | [1] |

| Dose of D-Ribose | Peak Insulin Response | Maximum Decrease in Serum Glucose | Reference |

| 10 grams (oral) | 15 minutes post-dose | 26.3 mg/dL (30.3% of baseline) within 60 minutes | [12] |

| 166.7 mg/kg/hour (oral) | Increase from 8.4 to 10.4 µU/mL | 25% decrease | [12] |

| 166.7 mg/kg/hour (IV) | No significant change | ~25% decrease | [12] |

Experimental Protocols

Measurement of Pentose Phosphate Pathway Flux using 13C-labeled Glucose

This method is used to determine the relative contribution of the PPP and glycolysis to glucose metabolism by tracing the fate of isotopically labeled glucose.

Principle: [1,2-13C2]glucose is introduced to cells. Glycolysis will produce M+2 labeled lactate, while the PPP will produce M+1 labeled lactate. The ratio of M+1 to M+2 lactate, measured by mass spectrometry, reflects the relative flux through the PPP.[13]

Protocol Outline:

-

Culture cells (e.g., HEK 293T) in a 6-well plate.

-

Wash cells with glucose-free medium.

-

Incubate cells in medium containing [1,2-13C2]glucose for a defined period (e.g., 24 hours).

-

Quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Analyze the isotopic labeling of lactate and other metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Correct data for natural isotope abundance and calculate the flux ratio.[14]

Enzymatic Assay for Ribokinase

This continuous spectrophotometric assay measures the activity of ribokinase by coupling its reaction to the oxidation of NADH.

Principle: Ribokinase phosphorylates D-ribose to R5P using ATP, which is converted to ADP. The ADP is then used by pyruvate kinase to convert phosphoenolpyruvate (PEP) to pyruvate. Finally, lactate dehydrogenase reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH absorbance at 340 nm is monitored.

Reaction Mixture (1 mL):

-

50 mM Tris-HCl buffer (pH 7.8)

-

5 mM D-Ribose

-

3 mM ATP

-

1 mM PEP

-

100 mM KCl

-

10 mM MgCl2

-

0.2 mM NADH

-

2 Units of lactate dehydrogenase

-

2 Units of pyruvate kinase

Procedure:

-

Combine all reagents except ribokinase in a cuvette and incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding a small aliquot of the ribokinase sample.

-

Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH oxidation (extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).[3]

Enzymatic Assay for PRPP Synthetase

This is also a coupled enzymatic assay that monitors the formation of PRPP.

Principle: PRPP synthetase converts R5P and ATP to PRPP and AMP. The AMP is then converted to ADP by myokinase. Pyruvate kinase and lactate dehydrogenase are then used in a similar manner to the ribokinase assay to couple the reaction to NADH oxidation.

Reaction Mixture (final concentrations):

-

117 mM sodium phosphate

-

4.7 mM Ribose-5-phosphate

-

3.2 mM ATP

-

1.8 mM PEP

-

0.34 mM NADH

-

6.5 mM MgCl2

-

31 mM Sodium bicarbonate

-

7 units Pyruvate kinase

-

10 units Lactic dehydrogenase

-

10 units Myokinase

Procedure:

-

Pipette all reagents except the PRPP synthetase enzyme solution into a cuvette.

-

Incubate at 37°C for approximately 5 minutes to achieve temperature equilibrium.

-

Add the PRPP synthetase solution to initiate the reaction.

-

Record the decrease in absorbance at 340 nm for approximately 5 minutes.

-

Calculate the enzyme activity from the rate of NADH consumption.[15]

Signaling Pathways and Logical Relationships

D-Ribose Metabolic Pathways

The following diagram illustrates the central metabolic pathways of D-ribose, including the Pentose Phosphate Pathway and the entry of exogenous D-ribose.

Caption: Overview of D-Ribose metabolic pathways.

Experimental Workflow for PPP Flux Analysis

This diagram outlines the general workflow for determining the flux through the Pentose Phosphate Pathway using stable isotope tracers.

Caption: Workflow for PPP flux analysis using stable isotopes.

D-Ribose Induced NF-κB Signaling

Recent studies suggest that high concentrations of D-ribose can induce inflammatory signaling pathways, potentially contributing to cellular dysfunction in certain contexts.

Caption: D-Ribose induced RAGE-dependent NF-κB signaling.

Conclusion

The metabolism of D-ribose is a cornerstone of cellular bioenergetics and biosynthesis. Primarily governed by the Pentose Phosphate Pathway, it provides essential precursors for nucleotides and the reducing power necessary for various cellular processes. The ability of exogenous D-ribose to directly enter this pathway highlights its potential as a therapeutic supplement to support cellular energy levels. However, emerging evidence also suggests potential pro-inflammatory signaling at high concentrations, warranting further investigation. The experimental protocols outlined provide a framework for researchers to quantitatively assess these pathways and further elucidate the multifaceted roles of D-ribose in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. madridge.org [madridge.org]

- 5. Overview of Pentose Phosphate Pathway - Creative Proteomics [metabolomics.creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. mcb.berkeley.edu [mcb.berkeley.edu]

- 8. Ribose - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. d-ribose induces nephropathy through RAGE-dependent NF-κB inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ribose-phosphate diphosphokinase - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxidative pentose phosphate pathway flux measurements [bio-protocol.org]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

Unveiling the Subtle Distinction: A Technical Guide to D-Ribose and D-Ribose-d-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose, a pentose sugar, is a cornerstone of cellular metabolism and a fundamental component of essential biomolecules such as RNA and ATP. Its deuterated isotopologue, D-Ribose-d-3, where a hydrogen atom at the third carbon is replaced by deuterium, serves as a valuable tool in metabolic research and drug development. This in-depth technical guide explores the physical and chemical distinctions between D-Ribose and this compound, providing a comprehensive resource for researchers leveraging isotopic labeling to unravel complex biological processes.

Physical and Chemical Properties: A Comparative Analysis

The substitution of protium with deuterium at the C-3 position of D-Ribose introduces subtle yet significant alterations to its physical and chemical characteristics. While many macroscopic properties remain similar, the increased mass of deuterium influences vibrational frequencies of bonds and can impact reaction kinetics.

| Property | D-Ribose | This compound | Reference |

| Molecular Formula | C₅H₁₀O₅ | C₅H₉DO₅ | [1] |

| Molecular Weight | 150.13 g/mol | 151.13 g/mol | [1][2] |

| Melting Point | 88-92 °C | Not explicitly available, but expected to be very similar to D-Ribose. | [1] |

| Boiling Point | ~375.3 °C (estimated) | Not explicitly available, but expected to be very similar to D-Ribose. | [3] |

| Solubility in Water | Soluble | Soluble | [1] |

| Appearance | White crystalline powder | White crystalline powder | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of D-Ribose specifically deuterated at the C-3 position can be achieved through chemo-enzymatic methods. A common strategy involves the use of a suitable precursor and stereospecific enzymatic or chemical reduction steps. While a specific protocol for this compound is not widely published, a general approach adapted from the synthesis of other deuterated sugars is outlined below. This protocol is a conceptual workflow and requires optimization for specific laboratory conditions.

Principle: This method involves the oxidation of a protected D-xylose derivative at the C-3 position to a ketone, followed by stereoselective reduction using a deuterium source.

Materials:

-

1,2-O-Isopropylidene-α-D-xylofuranose

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

-

Sodium borodeuteride (NaBD₄)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

-

Standard organic synthesis glassware

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Protection of D-Ribose: Start with a commercially available, partially protected D-ribose derivative to ensure regioselective reactions. For instance, 1,2-O-isopropylidene-α-D-xylofuranose can be used as a starting material.

-

Oxidation: Oxidize the hydroxyl group at the C-3 position of the protected sugar to a ketone using an oxidizing agent like PCC in DCM. The reaction progress should be monitored by TLC.

-

Purification of the Ketone: After the reaction is complete, the crude product is purified by silica gel column chromatography to isolate the 3-keto derivative.

-

Deuterium Labeling: The purified ketone is then reduced stereoselectively using a deuterium source such as sodium borodeuteride (NaBD₄) in a suitable solvent like methanol. This step introduces the deuterium atom at the C-3 position.

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidic hydrolysis for the isopropylidene group) to yield this compound.

-

Purification and Characterization: The final product is purified by chromatography. The structure and isotopic enrichment of this compound are confirmed by NMR (¹H and ¹³C) and mass spectrometry.

Analytical Methods for D-Ribose and this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool to confirm the position and extent of deuteration.

-

¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the proton at the C-3 position will be absent or significantly reduced in intensity.

-

²H NMR: A signal corresponding to the deuterium at the C-3 position will be observed in the ²H NMR spectrum.

-

¹³C NMR: The carbon at the C-3 position will show a characteristic multiplet in the proton-coupled ¹³C NMR spectrum due to coupling with deuterium (a triplet for a CD group). A slight upfield shift (isotope shift) may also be observed for the C-3 carbon and adjacent carbons.[5]

2. Mass Spectrometry (MS)

MS is used to determine the molecular weight and confirm the incorporation of deuterium.

-

Procedure: Samples of D-Ribose and this compound are analyzed using a high-resolution mass spectrometer (e.g., ESI-QTOF or Orbitrap).

-

Expected Results: The mass spectrum of this compound will show a molecular ion peak (or a prominent fragment ion) that is one mass unit higher than that of unlabeled D-Ribose.

3. High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate and quantify ribose and its isotopologues.

-

Column: A column suitable for sugar analysis, such as an amino-propyl or a specific carbohydrate column, should be used.

-

Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water.

-

Detection: A refractive index detector (RID) or an evaporative light scattering detector (ELSD) is commonly used for sugar analysis. Mass spectrometric detection can also be coupled with HPLC for isotopologue analysis.

Chemical Differences and Kinetic Isotope Effect

The primary chemical difference between D-Ribose and this compound arises from the kinetic isotope effect (KIE). The C-D bond is stronger and has a lower zero-point energy than the C-H bond. Consequently, reactions that involve the cleavage of the C-H bond at the C-3 position will proceed at a slower rate when deuterium is substituted for hydrogen.[6]

Experimental Protocol for Determining the Kinetic Isotope Effect:

This protocol describes a competitive method to determine the KIE for an enzyme that utilizes D-Ribose as a substrate and where the reaction involves the C-3 position.

Principle: A mixture of D-Ribose and this compound is subjected to an enzymatic reaction. The isotopic composition of the remaining substrate or the product is analyzed at different time points to determine the relative reaction rates.

Materials:

-

Enzyme of interest (e.g., an enzyme involved in ribose metabolism)

-

D-Ribose

-

This compound

-

Buffer and cofactors for the enzymatic reaction

-

Quenching solution (e.g., acid or base)

-

Analytical instrument (GC-MS, LC-MS, or NMR)

Procedure:

-

Prepare a Substrate Mixture: Prepare a solution containing a known ratio of D-Ribose and this compound (e.g., 1:1).

-

Enzymatic Reaction: Initiate the enzymatic reaction by adding the enzyme to the substrate mixture under controlled temperature and pH.

-

Time-Course Sampling: At various time points (including t=0), withdraw aliquots of the reaction mixture and immediately quench the reaction.

-

Sample Preparation: Prepare the quenched samples for analysis. This may involve derivatization for GC-MS analysis.

-

Isotope Ratio Analysis: Analyze the isotopic ratio of the remaining substrate or the product in each sample using MS or NMR.

-

KIE Calculation: The KIE can be calculated from the change in the isotopic ratio over time using appropriate equations.

Visualizations

Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is the primary metabolic route for D-Ribose synthesis and metabolism.[7]

Caption: The Pentose Phosphate Pathway, illustrating the generation of Ribose-5-Phosphate.

Experimental Workflow for Comparative Analysis

This diagram outlines the general workflow for comparing the metabolic fate of D-Ribose and this compound.

Caption: Workflow for comparative metabolomics of D-Ribose and this compound.

Logical Relationship: Impact of Deuteration on Reaction Rate

This diagram illustrates the fundamental principle of the kinetic isotope effect.

Caption: The effect of deuterium substitution on reaction activation energy and rate.

Conclusion

The substitution of hydrogen with deuterium at the C-3 position of D-Ribose provides a powerful tool for investigating metabolic pathways and enzyme mechanisms. While the physical properties of D-Ribose and this compound are largely similar, the difference in bond strength between C-H and C-D gives rise to a measurable kinetic isotope effect. This guide provides a foundational understanding of these differences, along with practical experimental protocols and visualizations to aid researchers in the application of this compound in their studies. Further research to precisely quantify the physical properties of this compound and to explore its KIE in a wider range of biological systems will continue to enhance its utility in the fields of biochemistry and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 4. Deuterated Glucose | C6H12O6 | CID 16213872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Deuterium isotope effect on shifts of ¹³C magnetic resonance signals of sugars: signal assignment studies - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 6. Determination of DNA structure in solution: enzymatic deuteration of the ribose 2' carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Safety and Handling of D-Ribose-d-3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for D-Ribose-d-3. Due to the limited availability of specific safety data for this compound, this guide is primarily based on the extensive information available for its non-deuterated analogue, D-Ribose. Deuterated compounds are generally considered to have similar toxicological profiles to their non-deuterated counterparts for the purposes of general laboratory safety and handling.[1][2] However, the substitution of hydrogen with deuterium can alter metabolic pathways and pharmacokinetic properties due to the kinetic isotope effect.[3][4][] Therefore, while this guide provides a robust starting point, it is essential to handle this compound with the caution appropriate for a novel substance and to reassess safety protocols as more specific data becomes available.

Introduction to this compound

This compound is a deuterated form of D-Ribose, a naturally occurring pentose sugar that is a fundamental component of ribonucleic acid (RNA) and adenosine triphosphate (ATP).[6] In this compound, one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[1][2] This isotopic labeling is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry.[7] While deuteration can lead to a longer half-life and reduced formation of toxic metabolites in some drug molecules, for general laboratory handling, the primary chemical and physical hazards are expected to be comparable to the parent compound.[2][3][]

Physical and Chemical Properties

The physical and chemical properties of this compound are expected to be very similar to those of D-Ribose. The primary difference will be a slightly higher molecular weight due to the presence of deuterium.

| Property | Value (for D-Ribose) | References |

| Molecular Formula | C5H10O5 | [6][8][9][10] |

| Molecular Weight | 150.13 g/mol | [6][8][9][10][11] |

| Appearance | White to light yellow crystalline powder or solid | [6][8][10][11] |

| Melting Point | 88-92 °C | [8][10] |

| Solubility | Soluble in water, insoluble in ether. | [10] |

| Hygroscopicity | Hygroscopic | [10] |

Toxicological Data

| Endpoint | Value (for D-Ribose) | Species | Route | References |

| Acute Toxicity | No data available | - | - | [8] |

| Germ Cell Mutagenicity | Negative | Human lymphocytes | In vitro | |

| Carcinogenicity | Not classified as a carcinogen | - | - | [12] |

| Reproductive Toxicity | No data available | - | - | |

| Specific Target Organ Toxicity (Single Exposure) | No data available | - | - | |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | - | - | |

| Aspiration Hazard | No data available | - | - |

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) for D-Ribose, the substance is not classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[12]

GHS Hazard Pictograms: None required.[12] Signal Word: No signal word required.[12] Hazard Statements: None required.[12] Precautionary Statements: None required.[12]

The following diagram illustrates the logical relationship for determining GHS hazard classification, which in the case of D-Ribose, results in no hazard pictograms being required.

References

- 1. Deuterated Compounds [simsonpharma.com]

- 2. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 6. Ribose - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. D-Ribose | 50-69-1 [chemicalbook.com]

- 11. D-Ribose | C5H10O5 | CID 10975657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for D-Ribose-d-3 as a Tracer in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing D-Ribose-d-3 as a stable isotope tracer for metabolic flux analysis (MFA). This compound offers a unique approach to investigate the dynamics of the pentose phosphate pathway (PPP), nucleotide biosynthesis, and related metabolic pathways. By tracing the incorporation of deuterium from this compound into downstream metabolites, researchers can gain quantitative insights into the rates of metabolic reactions, providing valuable information for basic research and drug development.

Introduction to D-Ribose Metabolism and Isotope Tracing

D-ribose is a central precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA and DNA).[1] Exogenously supplied D-ribose is readily taken up by cells and phosphorylated to ribose-5-phosphate (R-5-P) by the enzyme ribokinase.[1][2] This positions this compound as an ideal tracer to study the non-oxidative branch of the PPP and the de novo and salvage pathways of nucleotide synthesis, bypassing the initial oxidative phase of the PPP.[2]

Metabolic flux analysis using stable isotopes, such as deuterium (²H), allows for the quantification of intracellular metabolic fluxes.[3] By introducing a deuterated substrate like this compound, the deuterium label is incorporated into various metabolites. The extent and pattern of this incorporation, measured by mass spectrometry, provide the necessary data to calculate the rates of metabolic reactions within the network.[4]

Key Applications

-

Quantifying Non-oxidative Pentose Phosphate Pathway (PPP) Flux: this compound directly enters the non-oxidative PPP as ribose-5-phosphate, enabling precise measurement of the flux through this pathway and its contribution to glycolysis and gluconeogenesis.

-

Measuring Nucleotide Biosynthesis Rates: Tracing the incorporation of the deuterium label into the ribose moiety of nucleotides provides a direct measure of their de novo and salvage synthesis rates.

-

Investigating Drug Effects on Nucleotide Metabolism: This method can be employed to assess how therapeutic agents impact nucleotide pools and PPP activity, which is critical for understanding the mechanism of action of anticancer and antiviral drugs.

-

Studying Metabolic Reprogramming in Disease: Alterations in PPP and nucleotide metabolism are hallmarks of various diseases, including cancer. This compound can be used to probe these changes and identify potential therapeutic targets.

Experimental Protocols

The following protocols are synthesized from established methodologies for stable isotope tracing experiments and are adapted for the specific use of this compound.

Protocol 1: Cell Culture and this compound Labeling

This protocol details the steps for labeling cultured mammalian cells with this compound.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound (sterile, cell culture grade)

-

Phosphate-buffered saline (PBS), ice-cold

-

Culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.

-

Tracer Preparation: Prepare a stock solution of this compound in sterile water or PBS. The final concentration in the culture medium will need to be optimized for the specific cell line and experimental goals but typically ranges from 1 to 10 mM.

-

Medium Exchange: On the day of the experiment, aspirate the existing culture medium.

-

Labeling Medium: Add fresh culture medium containing the desired final concentration of this compound to the cells.

-

Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a predetermined time course. The incubation time should be optimized to achieve isotopic steady-state for the metabolites of interest. Typical time points for central carbon metabolites range from 30 minutes to 24 hours.[5]

-

Harvesting: At the end of the incubation period, rapidly quench metabolism and harvest the cells. Proceed immediately to Protocol 2 for metabolite extraction.

Protocol 2: Metabolite Extraction

This protocol describes the extraction of polar metabolites from cultured cells for subsequent analysis by mass spectrometry.

Materials:

-

Ice-cold 0.9% NaCl solution

-

80% Methanol (-80°C)

-

Liquid nitrogen

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Quenching: Place the culture plate on ice and rapidly aspirate the labeling medium.

-

Washing: Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

-

Metabolism Quenching: Add a sufficient volume of ice-cold 80% methanol to the plate to cover the cell monolayer.

-

Cell Lysis and Collection: Place the plate on dry ice for 10 minutes to ensure complete quenching and cell lysis. Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Extraction: Vortex the cell lysate vigorously for 1 minute.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

-

Storage: Store the metabolite extract at -80°C until analysis by mass spectrometry.

Protocol 3: Analysis of Deuterium Incorporation by LC-MS/MS

This protocol provides a general workflow for the analysis of this compound labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

Procedure:

-

Sample Preparation: Prior to injection, centrifuge the metabolite extracts at high speed to remove any remaining particulates. Transfer the supernatant to an autosampler vial.

-

Chromatographic Separation: Separate the metabolites using a suitable HPLC column. For polar metabolites like sugar phosphates and nucleotides, a hydrophilic interaction liquid chromatography (HILIC) column is often preferred.[4]

-

Mass Spectrometry Analysis:

-

Ionize the separated metabolites using an appropriate ion source, typically electrospray ionization (ESI) in negative mode for phosphorylated intermediates and nucleotides.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode (for triple quadrupole instruments) or by acquiring full scan and tandem MS data (for Q-TOF instruments).

-

For each metabolite of interest, monitor the transition of the precursor ion (unlabeled and deuterated) to a specific product ion. The mass shift corresponding to the incorporation of deuterium will be observed.

-

-

Data Acquisition: Acquire data over the entire chromatographic run.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be organized into clear tables to facilitate interpretation and comparison.

Table 1: Mass Isotopologue Distribution of Key Metabolites after this compound Labeling

| Metabolite | Isotopologue | Relative Abundance (%) |

| Ribose-5-Phosphate | M+0 | 10.5 ± 1.2 |

| M+1 | 85.3 ± 2.5 | |

| M+2 | 3.1 ± 0.5 | |

| M+3 | 1.1 ± 0.3 | |

| ATP | M+0 | 35.2 ± 3.1 |

| M+1 | 58.9 ± 4.2 | |

| M+2 | 4.8 ± 0.9 | |

| M+3 | 1.1 ± 0.2 | |

| Sedoheptulose-7-Phosphate | M+0 | 60.1 ± 5.5 |

| M+1 | 35.8 ± 4.8 | |

| M+2 | 3.2 ± 0.7 | |

| M+3 | 0.9 ± 0.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions and cell type.

Table 2: Calculated Metabolic Fluxes (Relative to this compound Uptake)

| Metabolic Flux | Control Cells | Drug-Treated Cells |

| This compound Uptake | 100 | 100 |

| Non-oxidative PPP (forward) | 45.2 ± 3.7 | 25.1 ± 2.9 |

| Non-oxidative PPP (reverse) | 10.1 ± 1.5 | 15.8 ± 2.1 |

| De novo Nucleotide Synthesis | 30.5 ± 2.8 | 15.3 ± 1.9 |

| Nucleotide Salvage | 14.3 ± 1.9 | 43.8 ± 3.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Fluxes are calculated using metabolic modeling software based on the mass isotopologue distribution data.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

Caption: Metabolic fate of this compound tracer.

Caption: Overall experimental workflow.

Caption: Logical flow of the tracer experiment.

References

- 1. conquerscientific.com [conquerscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancer.northwestern.edu [cancer.northwestern.edu]

D-Ribose-d-3 in Mass Spectrometry: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of D-Ribose-d-3, a stable isotope-labeled form of D-ribose, in mass spectrometry-based research. These applications are pivotal in metabolic studies, drug development, and clinical research, offering precise and quantitative insights into complex biological systems.

Introduction to D-Ribose and Its Stable Isotope Labeling

D-ribose is a crucial pentose sugar that forms the backbone of RNA and is a key component of essential biomolecules like adenosine triphosphate (ATP), the primary energy currency of the cell. It is synthesized through the pentose phosphate pathway (PPP), a fundamental metabolic route. Stable isotope labeling of D-ribose, by replacing specific atoms with heavier isotopes such as deuterium (²H or D), creates a tracer molecule that is chemically identical to its natural counterpart but distinguishable by its mass. This compound, with three deuterium atoms, serves as an invaluable tool in mass spectrometry for two primary applications: as an internal standard for accurate quantification of D-ribose and as a tracer in metabolic flux analysis to elucidate the dynamics of the pentose phosphate pathway and related metabolic networks.

Application 1: this compound as an Internal Standard for Quantitative Analysis

The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification in mass spectrometry, as it corrects for variations in sample preparation, matrix effects, and instrument response.[1][2] this compound is an ideal internal standard for the quantification of endogenous D-ribose in various biological matrices.

Experimental Protocol: Quantification of D-Ribose in Cell Culture Media

This protocol outlines the steps for quantifying D-ribose in cell culture media using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials:

-

This compound (CAS No. 478506-29-5)

-

D-Ribose (unlabeled standard)

-

Cell culture medium (e.g., DMEM)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

LC-MS/MS system (e.g., Triple Quadrupole)

2. Sample Preparation:

- Standard Curve Preparation: Prepare a series of standard solutions of unlabeled D-ribose in the relevant cell culture medium at concentrations ranging from 0.1 µM to 100 µM.

- Internal Standard Spiking: To 100 µL of each standard and unknown sample (cell culture supernatant), add 10 µL of a 10 µM this compound solution in water.

- Protein Precipitation: Add 400 µL of ice-cold methanol to each tube to precipitate proteins.

- Vortex and Centrifuge: Vortex the tubes for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.

- Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

- Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

- Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

- Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

3. LC-MS/MS Analysis:

- Chromatographic Separation:

- Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)

- Mobile Phase A: 0.1% Formic acid in Water

- Mobile Phase B: 0.1% Formic acid in Acetonitrile

- Gradient: A typical gradient would start at 95% B, decrease to 50% B over 5 minutes, hold for 2 minutes, and then return to 95% B for re-equilibration.

- Flow Rate: 0.3 mL/min

- Column Temperature: 40°C

- Injection Volume: 5 µL

- Mass Spectrometry Detection (Multiple Reaction Monitoring - MRM):

- Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

- MRM Transitions: The following are proposed MRM transitions for D-ribose and this compound. These should be optimized on the specific instrument being used.

- D-Ribose (unlabeled): Precursor ion (Q1): m/z 149.05 -> Product ion (Q3): m/z 89.02

- This compound (Internal Standard): Precursor ion (Q1): m/z 152.07 -> Product ion (Q3): m/z 91.03

- Instrument Parameters: Optimize collision energy (CE) and other source parameters for maximum signal intensity.

4. Data Analysis:

- Integrate the peak areas for both the unlabeled D-ribose and the this compound internal standard.

- Calculate the ratio of the peak area of D-ribose to the peak area of this compound for each standard and sample.

- Construct a calibration curve by plotting the peak area ratio against the concentration of the D-ribose standards.

- Determine the concentration of D-ribose in the unknown samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data Presentation

Table 1: Illustrative Calibration Curve Data for D-Ribose Quantification

| D-Ribose Concentration (µM) | Peak Area (D-Ribose) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |

| 0.1 | 1,500 | 150,000 | 0.01 |

| 0.5 | 7,800 | 152,000 | 0.05 |

| 1.0 | 15,500 | 149,000 | 0.10 |

| 5.0 | 76,000 | 151,000 | 0.50 |

| 10.0 | 153,000 | 150,000 | 1.02 |

| 50.0 | 755,000 | 148,000 | 5.10 |

| 100.0 | 1,510,000 | 151,000 | 10.00 |

Note: This data is for illustrative purposes only. Actual values will vary depending on the instrument and experimental conditions.

Application 2: Metabolic Flux Analysis of the Pentose Phosphate Pathway

Stable isotope tracers like ¹³C-labeled D-ribose are powerful tools for metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions within a biological system.[3] This allows researchers to understand how cells utilize different pathways under various conditions, such as in cancer metabolism or in response to drug treatment.[4][5][6]

Experimental Protocol: ¹³C-D-Ribose Tracing in Cancer Cells

This protocol describes a general workflow for a ¹³C-D-ribose labeling experiment to measure flux through the pentose phosphate pathway in cultured cancer cells.

1. Materials:

-

[U-¹³C₅]-D-Ribose (uniformly labeled with ¹³C)

-

Cancer cell line (e.g., HeLa, A549)

-

Appropriate cell culture medium and supplements

-

Methanol, Chloroform, Water (all LC-MS grade)

-

LC-MS/MS system

2. Cell Culture and Labeling:

- Culture cancer cells to ~80% confluency in standard medium.

- Remove the standard medium and wash the cells once with phosphate-buffered saline (PBS).

- Replace the medium with fresh medium containing [U-¹³C₅]-D-Ribose at a known concentration (e.g., 10 mM) for a defined period (e.g., 0, 1, 5, 15, 30, 60 minutes). This time course allows for the tracking of the label incorporation into downstream metabolites.

3. Metabolite Extraction:

- After the desired labeling time, rapidly aspirate the medium.

- Immediately add 1 mL of ice-cold 80% methanol to the culture plate to quench metabolism and extract metabolites.

- Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.

- Perform a biphasic extraction by adding chloroform and water to separate the polar and nonpolar metabolites.

- Centrifuge to separate the layers and collect the aqueous (polar) layer containing sugar phosphates and other central carbon metabolites.

- Dry the aqueous extract under vacuum.

4. LC-MS/MS Analysis:

- Reconstitute the dried polar extracts in an appropriate solvent for LC-MS analysis.

- Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable liquid chromatography system (e.g., HILIC).

- Monitor the mass isotopologue distributions (MIDs) of key metabolites in the pentose phosphate pathway and glycolysis (e.g., Ribose-5-phosphate, Sedoheptulose-7-phosphate, Fructose-6-phosphate, etc.). The mass shift due to the incorporation of ¹³C atoms will indicate the metabolic fate of the labeled ribose.

5. Data Analysis and Flux Calculation:

- Correct the raw mass spectrometry data for the natural abundance of ¹³C.

- Use specialized software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model of the pentose phosphate pathway and glycolysis.

- The software will then calculate the relative or absolute fluxes through the different reactions in the network.

Quantitative Data Presentation

Table 2: Example of Mass Isotopologue Distribution Data for Ribose-5-Phosphate

| Time (minutes) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| 0 | 94.5 | 4.5 | 0.8 | 0.1 | 0.0 | 0.0 |

| 1 | 85.2 | 6.8 | 5.5 | 1.8 | 0.5 | 0.2 |

| 5 | 60.1 | 10.3 | 15.2 | 8.9 | 4.3 | 1.2 |

| 15 | 35.7 | 12.1 | 22.5 | 15.4 | 9.8 | 4.5 |

| 30 | 15.3 | 8.9 | 25.1 | 20.7 | 18.2 | 11.8 |

| 60 | 5.2 | 4.1 | 18.9 | 25.3 | 28.5 | 18.0 |

Note: M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms. This data is illustrative and will vary based on cell type and experimental conditions.

Visualization of Pathways and Workflows

Pentose Phosphate Pathway

The following diagram illustrates the key reactions of the pentose phosphate pathway, which is the central metabolic route for D-ribose synthesis and metabolism.

Caption: The Pentose Phosphate Pathway (PPP).

Experimental Workflow for Metabolic Flux Analysis

This diagram outlines the general workflow for conducting a metabolic flux analysis experiment using a stable isotope tracer like ¹³C-D-Ribose.

Caption: Metabolic Flux Analysis Workflow.

Conclusion

This compound and other stable isotope-labeled versions of D-ribose are powerful tools for researchers in the life sciences. Their application in mass spectrometry enables precise quantification of D-ribose and detailed investigation of metabolic pathways. The protocols and information provided herein serve as a comprehensive guide for implementing these advanced techniques in your research endeavors, ultimately contributing to a deeper understanding of cellular metabolism in health and disease.

References

- 1. scispace.com [scispace.com]

- 2. projekty.ncn.gov.pl [projekty.ncn.gov.pl]

- 3. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 4. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: D-Ribose-d-3 Labeling for Metabolic Studies in Cell Culture

Introduction

Metabolic labeling with stable isotopes is a powerful technique to trace the fate of molecules through biochemical pathways and to quantify the synthesis and turnover rates of macromolecules. D-ribose, a central component of nucleotides and RNA, is synthesized endogenously via the pentose phosphate pathway (PPP).[1][2] Exogenous administration of isotopically labeled D-ribose, such as D-Ribose-d-3 (D-ribose with a deuterium atom at the 3' position), allows for the direct tracking of its incorporation into newly synthesized RNA and other biomolecules.[3][4] This approach, coupled with mass spectrometry, enables precise quantification of RNA synthesis dynamics, nucleotide metabolism, and pathway flux under various physiological or pathological conditions. These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to perform this compound labeling in mammalian cell culture.

Principle of the Method

Exogenously supplied D-ribose is transported into the cell and phosphorylated by the enzyme ribokinase to form ribose-5-phosphate (R-5-P).[3] This labeled R-5-P then enters the nucleotide synthesis pathway. It is converted to phosphoribosyl pyrophosphate (PRPP), which serves as the ribose donor for the de novo and salvage synthesis of all purine and pyrimidine ribonucleotides (ATP, GTP, CTP, UTP).[1] These labeled ribonucleotides are subsequently incorporated into RNA during transcription. By measuring the isotopic enrichment in RNA or the nucleotide pool over time, one can determine the rates of RNA synthesis and turnover.[5][6]

Metabolic Pathway of Exogenous this compound

The diagram below illustrates the key steps of this compound incorporation into the cellular nucleotide pool and subsequently into RNA.

Caption: Metabolic pathway of this compound incorporation into RNA.

Experimental Protocol

This protocol provides a general framework for labeling mammalian cells with this compound. Optimal conditions, including label concentration and incubation time, should be determined empirically for each cell type and experimental objective.

Materials and Reagents

-

Cell Line: Any mammalian cell line of interest (e.g., HeLa, HEK293T, HepG2).

-

This compound: Deuterated D-ribose (ensure high isotopic purity).

-

Culture Medium: Standard cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line. For precise labeling, consider using a custom medium formulation where unlabeled ribose is absent.

-

Fetal Bovine Serum (FBS): Use dialyzed FBS to minimize the concentration of unlabeled nucleosides and other small molecules.[7]

-

Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

-

Cell Scrapers and Centrifuge Tubes.

-

Reagents for Downstream Analysis:

-

For RNA Analysis: RNA extraction kit (e.g., TRIzol-based or column-based), reagents for RNA hydrolysis.

-

For Metabolite Analysis: Cold extraction solvent (e.g., 80% methanol).[8]

-

Cell Culture and Seeding

-

Culture cells under standard conditions (37°C, 5% CO₂) in the appropriate complete medium.

-

Passage cells regularly to maintain them in the exponential growth phase.

-

Seed cells in the desired format (e.g., 6-well plates). Plate a sufficient number of cells to account for cell counting and multiple time points. A typical starting point is to seed cells to reach 60-70% confluency at the start of the labeling experiment.[7]

-

Allow cells to attach and resume growth for 24 hours post-seeding.

Preparation of Labeling Medium

-

Prepare the base culture medium, supplementing it with dialyzed FBS and other required components (e.g., L-glutamine, penicillin-streptomycin).

-

Prepare a sterile, high-concentration stock solution of this compound in water or PBS.

-

On the day of the experiment, add the this compound stock solution to the prepared base medium to achieve the final desired concentration. (See Table 1 for recommendations).

This compound Labeling Procedure

-

Aspirate the standard culture medium from the cell culture plates.

-

Gently wash the cells once with sterile PBS to remove residual unlabeled medium.[7]

-

Add the pre-warmed this compound labeling medium to the cells.

-

Incubate the cells for the desired duration. The incubation time will depend on the turnover rate of the molecule of interest. For RNA synthesis, time points can range from 30 minutes to 24 hours.[9]

-

To terminate the labeling, place the plates on ice and proceed immediately to cell harvesting.

Cell Harvesting and Extraction

For RNA Analysis:

-

Aspirate the labeling medium.

-

Lyse the cells directly in the well by adding 1 mL of TRIzol reagent (or the lysis buffer from your chosen RNA extraction kit) per well of a 6-well plate.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Proceed with RNA extraction according to the manufacturer's protocol.

-

Quantify the extracted RNA and assess its purity (e.g., using a NanoDrop spectrophotometer).

For Metabolite (Nucleotide Pool) Analysis:

-

Aspirate the labeling medium.

-

Wash the cells rapidly with ice-cold PBS.

-

Add ice-cold 80% methanol (-80°C) to the well (e.g., 500 µL for a 6-well plate) to quench metabolism and extract metabolites.[8][10]

-

Scrape the cells in the cold methanol and transfer the entire mixture to a pre-chilled microcentrifuge tube.

-

Vortex briefly and centrifuge at high speed (e.g., >16,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[8]

-

Transfer the supernatant containing the metabolites to a new tube for analysis.

Downstream Analysis by Mass Spectrometry

The incorporation of deuterium from this compound into RNA or nucleotides is quantified using mass spectrometry (MS).

-

RNA Analysis: The purified RNA must be enzymatically or chemically hydrolyzed to its constituent ribonucleosides. The resulting mixture is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the mass shift corresponding to the incorporation of the deuterated ribose moiety.[11][12]

-

Metabolite Analysis: The extracted metabolites are typically analyzed by LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isotopic enrichment in the nucleotide pool.[13]

Quantitative Data and Recommendations

The following table provides recommended starting parameters for a this compound labeling experiment. These should be optimized for your specific cell line and experimental goals.

| Parameter | Recommended Range | Notes / Considerations |

| Cell Seeding Density | 200,000 - 500,000 cells/well | Target 60-70% confluency at the start of labeling.[7] |

| This compound Concentration | 1 mM - 20 mM | High concentrations (>10 mM) may affect cell viability in some lines over long incubations.[14] Start with a lower concentration and increase if incorporation is insufficient. |

| Labeling Time (Pulse) | 30 minutes - 24 hours | Short times (0.5-4 hours) are suitable for measuring rapid synthesis rates.[9] Longer times (8-24 hours) are used for slower turnover or to approach isotopic steady-state.[13] |

| Dialyzed FBS | 2% - 10% | Using dialyzed FBS is crucial to reduce background from unlabeled nucleosides present in standard serum.[7] |

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow from cell preparation to data analysis.

Caption: Experimental workflow for this compound labeling in cell culture.

References

- 1. D-ribose metabolic disorder and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribose - Wikipedia [en.wikipedia.org]

- 3. D-ribose metabolic disorder and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A general synthesis of specifically deuterated nucleotides for studies of DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of in vivo RNA kinetics using RATE-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 8. Stable isotope labeling by essential nutrients in cell culture (SILEC) for accurate measurement of nicotinamide adenine dinucleotide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jove.com [jove.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Detection and Characterization of D-Ribose-d-3 using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals involved in metabolic studies, nucleic acid research, and pharmaceutical development.

Purpose: This document provides a detailed protocol for the detection and structural analysis of D-Ribose deuterated at the 3-position (D-Ribose-d-3) using Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of deuterium provides a powerful tool for simplifying complex spectra and probing specific molecular interactions.

Introduction